6-(3,5-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(3,5-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might involve the reaction of a 3,5-dimethoxyphenyl hydrazine with a propylsulfanyl-substituted acyl chloride, followed by cyclization with a thiadiazole derivative.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could potentially target the triazole or thiadiazole rings, although these are typically more resistant to reduction.
Substitution: The aromatic ring and the sulfur atom may participate in substitution reactions, such as nucleophilic aromatic substitution or thiol-alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides for thiol-alkylation or nucleophiles for aromatic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring or sulfur atom.
Scientific Research Applications
Chemistry
In chemistry, 6-(3,5-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds of this class are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs due to their ability to interact with various biological targets.
Medicine
In medicine, the compound might be explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry
Industrially, such compounds could find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(3,5-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological target. Generally, these compounds might interact with enzymes or receptors, inhibiting or modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 6-(3,5-Dimethoxyphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(3,5-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Properties
Molecular Formula |
C15H18N4O2S2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
6-(3,5-dimethoxyphenyl)-3-(propylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H18N4O2S2/c1-4-5-22-9-13-16-17-15-19(13)18-14(23-15)10-6-11(20-2)8-12(7-10)21-3/h6-8H,4-5,9H2,1-3H3 |
InChI Key |
BOZOJPMKUCOMSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC1=NN=C2N1N=C(S2)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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